N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide
Overview
Description
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide, also known as BPN-15606, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment and Alzheimer's disease. BPN-15606 is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mechanism of Action
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide exerts its therapeutic effects by selectively inhibiting PDE4D, an enzyme that is highly expressed in the brain and plays a critical role in the regulation of cAMP signaling. By inhibiting PDE4D, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide increases cAMP levels in the brain, which in turn activates a signaling pathway that is important for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and Aβ pathology, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has also been shown to have other biochemical and physiological effects. For example, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been shown to reduce inflammation in the brain, which is thought to contribute to the development and progression of Alzheimer's disease. N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons in the brain.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide is its high selectivity for PDE4D, which reduces the risk of off-target effects. However, one limitation of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide. One area of interest is the potential use of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide in combination with other therapeutic agents for the treatment of Alzheimer's disease. Another potential direction is the development of more potent and longer-lasting PDE4D inhibitors based on the structure of N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide. Finally, further studies are needed to elucidate the precise mechanisms by which N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide exerts its therapeutic effects in the brain.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been extensively studied in preclinical models of cognitive impairment and Alzheimer's disease. In these studies, N-(1-benzyl-1H-pyrazol-4-yl)-2-chloronicotinamide has been shown to improve cognitive function and memory, as well as reduce the accumulation of amyloid beta (Aβ) plaques in the brain, a hallmark of Alzheimer's disease pathology.
properties
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-chloropyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-14(7-4-8-18-15)16(22)20-13-9-19-21(11-13)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICBGUHUPQETQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=C(N=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.